4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde
Description
Properties
IUPAC Name |
4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O2/c1-15-16(2)24(22-11-7-20(14-26)8-12-22)18(4)17(3)23(15)21-9-5-19(13-25)6-10-21/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGBYRYNMDXUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C)C)C3=CC=C(C=C3)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466704 | |
| Record name | [1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde, 2',3',5',6'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850559-54-5 | |
| Record name | [1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde, 2',3',5',6'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reactions
A widely used approach for assembling biaryl systems with aldehyde functionalities is the Suzuki-Miyaura cross-coupling of aryl boronic acids with aryl halides.
- Procedure : The tetramethylphenyl core bearing halide substituents is reacted with 4-formylphenyl boronic acid under palladium catalysis (e.g., Pd(OAc)2 with S-phos ligand) in a base such as K3PO4, typically in THF solvent at elevated temperatures (~100 °C) for 24 hours.
- Outcome : This yields the biphenyl intermediate with formyl groups intact on the 4-formylphenyl moiety.
- Purification : Column chromatography on silica gel with petroleum ether/ethyl acetate mixtures is used to isolate the product in moderate to good yields (~70-75%).
Detailed Experimental Conditions and Yields
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Tetramethylphenyl halide + 4-formylphenylboronic acid, Pd(OAc)2, S-phos, K3PO4, THF, 100 °C, 24 h | Suzuki coupling to form biphenyl aldehyde | ~70-75 | Purification by silica gel chromatography |
| 2 | (If needed) Aromatic formylation via Vilsmeier-Haack (POCl3, DMF) | Introduction of aldehyde groups on aromatic ring | Variable | Sensitive to methyl substituents |
| 3 | Purification | Silica gel chromatography with petroleum ether/ethyl acetate | - | Essential for removing side products |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR spectra confirm the presence of aldehyde protons (~10 ppm), aromatic protons, and methyl substituents on the phenyl ring.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight consistent with the dialdehyde structure.
- Melting Point and Physical Appearance : Typically isolated as crystalline solids, white to pale yellow.
Research Findings and Considerations
- The use of pre-formylated boronic acids (e.g., 4-formylphenylboronic acid) facilitates the preservation of aldehyde functionality through coupling steps without the need for post-synthetic formylation.
- The tetramethyl substitution pattern on the central phenyl ring provides steric hindrance, which may affect coupling efficiency and requires optimization of catalyst and ligand systems.
- Multi-component reactions and framework synthesis studies demonstrate the versatility of 4-formylphenyl derivatives but are less direct for pure compound preparation.
- The choice of solvent, base, and temperature critically influences the yield and purity of the final dialdehyde product.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Tetramethylphenyl halide, 4-formylphenylboronic acid, Pd catalyst, base | THF, 100 °C, 24 h | High selectivity, preserves aldehyde | Requires expensive catalysts, sensitive to sterics |
| Aromatic Formylation | POCl3, DMF (Vilsmeier-Haack) | Mild heating | Direct aldehyde introduction | May affect methyl groups, lower selectivity |
| Multi-Component Condensation | Aldehyde building blocks, amines | Solvothermal or reflux | Enables complex framework formation | Not direct for pure compound |
Scientific Research Applications
Organic Synthesis
4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions such as:
- Condensation Reactions : It can participate in reactions with amines to form imines or Schiff bases.
- Cross-Coupling Reactions : This compound can be used in palladium-catalyzed cross-coupling reactions to create more complex molecular architectures .
Materials Science
The compound has been investigated for its potential in the development of advanced materials:
- Fluorescent Materials : Due to its unique structure, it can be integrated into polymer matrices to enhance fluorescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and light-emitting diodes (LEDs) .
- Metal-Organic Frameworks (MOFs) : The compound is used as a ligand in the synthesis of MOFs, which are important for gas storage and separation technologies .
Medicinal Chemistry
Research indicates that derivatives of this compound may possess biological activity:
- Anticancer Activity : Some studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. This suggests potential applications in drug development .
- Antimicrobial Properties : There is evidence indicating that certain derivatives may have antimicrobial effects, thus opening avenues for pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism of action of 2’,3’,5’,6’-Tetramethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde largely depends on its functional groups. The aldehyde groups can form Schiff bases with amines, which are important in various biochemical pathways. The methyl groups can influence the compound’s reactivity and interaction with other molecules, potentially affecting its biological activity and material properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde and analogous compounds:
Key Structural and Functional Insights
Steric Effects : The tetramethylphenyl core in the target compound imposes steric constraints, reducing rotational flexibility compared to the terphenyl analog in . This rigidity may enhance crystallinity but reduce solubility in common organic solvents.
Electronic Effects : The electron-donating methyl groups in the target compound contrast with electron-withdrawing substituents (e.g., phosphonate in ), altering reactivity. The dual aldehyde groups enable nucleophilic additions or condensations, similar to compounds in .
Applications: The extended conjugation in and anilino-linked compound suggests utility in optoelectronics or catalysis. The phosphonate derivative is specialized for olefination reactions, unlike the target compound’s aldehyde-focused reactivity.
Research Findings and Implications
- Synthetic Challenges : The tetramethylphenyl core likely requires Friedel-Crafts alkylation or Suzuki-Miyaura coupling under stringent conditions to install methyl groups regioselectively. This contrasts with the simpler synthesis of terphenyl derivatives .
- Thermal Stability: The tetramethyl substitution may increase thermal stability compared to non-methylated analogs, as seen in similar polyaromatic systems .
Biological Activity
4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde (CAS No. 850559-54-5) is a complex organic compound with significant potential in various biological applications. Its unique structure includes multiple aromatic rings and aldehyde functional groups, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.
- Molecular Formula : C₂₄H₂₂O₂
- Molecular Weight : 342.43 g/mol
- Storage Conditions : 2-8°C
| Property | Value |
|---|---|
| Molecular Weight | 342.43028 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Biological Activity
Research indicates that compounds similar to 4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde exhibit various biological activities including:
- Antioxidant Activity : Many aldehyde-containing compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Properties : Some studies suggest that similar benzaldehyde derivatives possess antimicrobial effects against a range of bacteria and fungi.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in cellular models.
Case Studies
-
Antioxidant Mechanism :
A study evaluated the antioxidant properties of related benzaldehyde derivatives. The results indicated that these compounds effectively reduced oxidative stress markers in vitro by increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase . -
Antimicrobial Evaluation :
Research conducted on structurally similar compounds revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating moderate to strong activity . -
Anti-inflammatory Activity :
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, related compounds were shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential for therapeutic application in inflammatory diseases .
The biological activity of 4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of the aldehyde group allows for interactions with reactive oxygen species (ROS), thereby neutralizing them.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Membrane Interaction : The hydrophobic nature of the aromatic rings may facilitate interactions with cellular membranes, affecting membrane fluidity and permeability.
Potential Applications
Given its biological activities, 4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde could have various applications:
- Pharmaceutical Development : As a lead compound for developing new antioxidants or anti-inflammatory drugs.
- Cosmetic Formulations : Due to its potential antioxidant properties, it could be incorporated into skincare products aimed at reducing oxidative damage.
- Agricultural Chemicals : Its antimicrobial properties may be explored for use as a natural pesticide or fungicide.
Q & A
Q. What are the recommended synthetic strategies for preparing 4-[4-(4-formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde?
The synthesis of multi-formyl aromatic compounds typically involves cross-coupling reactions or sequential functionalization. For example, Suzuki-Miyaura coupling could link brominated tetramethylphenyl precursors with formylphenyl boronic acids . Alternatively, Friedel-Crafts alkylation might introduce formyl groups via Vilsmeier-Haack formylation (using POCl₃/DMF) on pre-assembled aromatic frameworks . Key steps include strict control of reaction stoichiometry (e.g., 1:1 for coupling) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How can the structure of this compound be validated experimentally?
Characterization requires a combination of:
- NMR : ¹H/¹³C NMR to confirm formyl proton peaks (δ ~9.8–10.2 ppm) and aromatic protons in tetramethylphenyl groups (δ ~2.1–2.5 ppm for methyl groups) .
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) .
- X-ray Crystallography : To resolve steric effects from tetramethyl groups and confirm planarity of the aromatic backbone .
Q. What solvents and conditions are optimal for handling this aldehyde?
Aldehydes are sensitive to oxidation and moisture. Use anhydrous solvents (e.g., DMF, THF) under inert gas (N₂/Ar). Storage at 0–4°C in amber vials minimizes degradation. For reactions, stabilize aldehydes with molecular sieves (3Å) to scavenge water .
Advanced Research Questions
Q. How can this compound serve as a precursor for macrocyclic or polymeric materials?
The two formyl groups enable condensation with diamines (e.g., ethylenediamine) to form Schiff base-linked macrocycles or coordination polymers. For example:
- Template Synthesis : React with Fe³⁺ or Cu²⁺ ions to template [2+2] Schiff base macrocycles, followed by demetallation .
- Covalent Organic Frameworks (COFs) : Condense with tetra-amine nodes (e.g., 1,3,5-triformylphloroglucinol) under solvothermal conditions (120°C, 72h) to form crystalline porous networks .
Q. What challenges arise in analyzing reaction intermediates of this compound?
- Steric Hindrance : Tetramethyl groups may slow reaction kinetics. Monitor via time-resolved FT-IR or in-situ NMR to track aldehyde consumption .
- Byproduct Formation : Competing aldol condensation can occur if basic conditions are used. Mitigate by using acidic catalysts (e.g., p-TsOH) or low temperatures (0–5°C) .
Q. How do electronic effects of the tetramethylphenyl group influence reactivity?
The electron-donating methyl groups deactivate the aromatic ring, reducing electrophilic substitution rates. DFT calculations (e.g., B3LYP/6-31G*) can map electron density to predict regioselectivity in further functionalization . Experimentally, Hammett plots using substituted analogs may quantify these effects.
Methodological Considerations
Q. What analytical techniques resolve discrepancies in purity assessments?
Discrepancies between HPLC and elemental analysis often arise from hygroscopicity or residual solvents. Use:
- TGA-MS : To detect volatile impurities (e.g., DMF) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
Q. How to design a kinetic study for aldehyde group reactions in this compound?
- Pseudo-First-Order Conditions : Use excess nucleophile (e.g., hydroxylamine) and monitor via UV-Vis (λ = 245 nm for hydrazone formation) .
- Arrhenius Analysis : Perform reactions at 25°C, 35°C, and 45°C to calculate activation energy (Eₐ) .
Safety and Handling
Q. What precautions are critical when working with this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
